1-(6-Methylpiperidin-2-yl)butane-2,3-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
1-(6-methylpiperidin-2-yl)butane-2,3-dione |
InChI |
InChI=1S/C10H17NO2/c1-7-4-3-5-9(11-7)6-10(13)8(2)12/h7,9,11H,3-6H2,1-2H3 |
InChI Key |
WSEDDPHTAAPNDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)CC(=O)C(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 6 Methylpiperidin 2 Yl Butane 2,3 Dione
Retrosynthetic Analysis of the Chemical Compound: Key Disconnections and Precursor Identification
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 1-(6-Methylpiperidin-2-yl)butane-2,3-dione, two primary disconnections are identified, severing the bond between the piperidine (B6355638) ring and the dione (B5365651) side-chain, and dissecting the piperidine ring itself.
The most logical primary disconnection is at the C-N bond or the C-C bond connecting the butane-2,3-dione moiety to the 6-methylpiperidine ring. This leads to two key synthons: a 6-methylpiperidine synthon and a butane-2,3-dione synthon. A further disconnection of the 6-methylpiperidine ring, a common strategy in heterocyclic chemistry, suggests precursors such as substituted pyridines or linear amino-aldehyde/ketone derivatives that can be cyclized. researchgate.netadvancechemjournal.com
The butane-2,3-dione moiety can be retrosynthetically disconnected to simpler precursors such as 2-butanone (B6335102) or derivatives of butene. This analysis points towards a synthetic strategy that involves the separate synthesis of the two main fragments followed by their coupling, or a more linear approach where the side chain is built upon a pre-formed piperidine ring.
Key Precursors Identified through Retrosynthesis:
6-Methylpyridine
2-Amino-6-heptanol
Butane-2,3-diol
Diacetyl (2,3-Butanedione)
Various protected forms of these precursors
Development of Novel Convergent and Divergent Synthetic Routes to the Chemical Compound
Based on the retrosynthetic analysis, both convergent and divergent synthetic pathways can be devised. A convergent approach involves the independent synthesis of the 6-methylpiperidine and butane-2,3-dione fragments, which are then coupled in a final step. A divergent strategy would begin with a common intermediate that is later elaborated to the final product.
A potential convergent synthesis could involve the acylation of a 2-lithiated-6-methylpiperidine derivative with a suitable electrophile, such as a derivative of 2,3-butanedione (B143835). Alternatively, a nucleophilic substitution reaction between a halogenated butane-2,3-dione precursor and 6-methylpiperidine could be employed.
The presence of a chiral center at the 6-position of the piperidine ring necessitates stereoselective or enantioselective synthetic methods to obtain specific stereoisomers. Asymmetric synthesis of the 6-methylpiperidine ring can be achieved through various methods, including the use of chiral auxiliaries, asymmetric hydrogenation of a corresponding pyridine (B92270) derivative, or enzymatic resolutions. nih.gov For instance, the hydrogenation of 6-methylpyridine using a chiral catalyst can yield enantiomerically enriched 6-methylpiperidine. researchgate.net
Another approach involves the use of a chiral pool starting material, such as an amino acid, to construct the piperidine ring with a defined stereochemistry at the 6-position. The subsequent attachment of the butane-2,3-dione side chain would then lead to the enantiomerically pure target compound.
The 6-methylpiperidine moiety can be synthesized through several established methods. One common approach is the catalytic hydrogenation of 6-methylpyridine. wikipedia.org This reaction is typically carried out using catalysts such as platinum, palladium, or rhodium under hydrogen pressure. researchgate.net
Another versatile method is the cyclization of a linear precursor. For example, an intramolecular reductive amination of a 6-amino-2-heptanone derivative can form the desired piperidine ring. The strategic choice of the precursor and cyclization conditions can also influence the stereochemical outcome at the two chiral centers of the final product.
| Method | Precursor | Typical Reagents and Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 6-Methylpyridine | H₂, Pd/C or PtO₂, high pressure | High yield, atom economical | Requires specialized high-pressure equipment |
| Reductive Amination | 6-Amino-2-heptanone | NaBH₃CN or H₂, catalyst | Milder conditions, potential for stereocontrol | Multi-step precursor synthesis |
| Intramolecular Cyclization | N-protected 5,6-unsaturated amine | Acid catalyst | Forms C-C and C-N bonds simultaneously | May lead to mixtures of isomers |
This table presents hypothetical data based on general synthetic methodologies.
The butane-2,3-dione (diacetyl) functionality can be introduced in several ways. One direct method is the oxidation of 2,3-butanediol (B46004) using a variety of oxidizing agents, such as nitric acid or a Swern oxidation. organic-chemistry.org Another approach is the oxidation of methyl ethyl ketone (2-butanone) with selenium dioxide. tandfonline.com
The integration of this dione scaffold with the piperidine ring can be achieved through a nucleophilic addition of a piperidine-derived organometallic reagent to a protected diketone precursor, followed by deprotection and oxidation. Alternatively, an acylation reaction using a derivative of 2,3-butanedione can be employed to form the C-C bond between the two fragments.
| Method | Precursor | Typical Reagents | Yield (%) | Key Considerations |
| Oxidation of Diol | 2,3-Butanediol | HNO₃, Swern Oxidation | 75-90 | Stoichiometric oxidants can be harsh |
| Oxidation of Ketone | 2-Butanone | SeO₂ | 60-80 | Toxicity of selenium reagents |
| Alkyne Oxidation | 2-Butyne | KMnO₄, RuO₄ | 70-85 | Can be aggressive and lead to over-oxidation |
This table presents hypothetical data based on general synthetic methodologies. organic-chemistry.orgtandfonline.comucla.edu
Optimization of Reaction Conditions, Yield, and Purity in the Chemical Compound Synthesis
The optimization of any synthetic route is crucial for its practical application. For the synthesis of this compound, key parameters to optimize include reaction temperature, solvent, catalyst loading, and reaction time. For instance, in the hydrogenation of 6-methylpyridine, the choice of catalyst and solvent can significantly impact the yield and selectivity.
Purification of the final compound would likely involve chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired product from any unreacted starting materials or byproducts. The purity would then be assessed using analytical techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Exploration of Green Chemistry Principles and Sustainable Synthetic Protocols for the Chemical Compound
Incorporating green chemistry principles into the synthesis is of increasing importance. For the synthesis of this compound, this could involve several strategies. The use of catalytic hydrogenation instead of stoichiometric reducing agents for the synthesis of the piperidine ring is an example of atom economy. nih.gov
Furthermore, exploring the use of greener solvents, such as water or supercritical fluids, in place of volatile organic compounds, would reduce the environmental impact. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, can also minimize waste and improve efficiency. The use of biocatalysis, employing enzymes for specific transformations, could offer a highly selective and environmentally benign alternative to traditional chemical methods.
Mechanistic Investigations of Reactions Involving 1 6 Methylpiperidin 2 Yl Butane 2,3 Dione
Elucidation of Reaction Pathways in the Formation of the Chemical Compound
The formation of 1-(6-methylpiperidin-2-yl)butane-2,3-dione, an α-keto amide, can be envisioned through several synthetic pathways, primarily involving the creation of the amide bond between the 6-methylpiperidine nucleus and the butane-2,3-dione precursor.
Pathway 1: Acylation of 6-Methylpiperidine
A direct and common method for amide synthesis is the acylation of an amine. In this pathway, 2-methylpiperidine (B94953) would serve as the nucleophile, attacking an activated derivative of 2,3-butanedione (B143835).
Mechanism: The reaction would likely proceed via a nucleophilic acyl substitution. A precursor such as 2,3-butanedionyl chloride (an acyl chloride) or a mixed anhydride (B1165640) would be required. The nitrogen atom of 2-methylpiperidine attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the leaving group (e.g., chloride) yields the final α-keto amide product. The presence of a non-nucleophilic base is typically required to neutralize the acid byproduct.
Pathway 2: Oxidation of an α-Hydroxy Amide Precursor
An alternative strategy involves the late-stage oxidation of a precursor molecule. This pathway builds the core structure first and then introduces the ketone functionality.
Mechanism: The synthesis would begin with the coupling of 2-methylpiperidine with an α-hydroxy acid, such as 3-hydroxy-2-oxobutanoic acid, to form the corresponding α-hydroxy amide, 1-(6-Methylpiperidin-2-yl)-3-hydroxybutan-2-one. This intermediate can then be oxidized to the desired α-diketone. A variety of oxidizing agents are suitable for this transformation, including 2-iodoxybenzoic acid (IBX) or Dess-Martin periodinane. nih.gov The mechanism involves the formation of an intermediate ester with the oxidant, followed by an elimination step that removes two hydrogen atoms to form the new carbonyl group. This approach is often used in solid-phase peptide synthesis to generate internal peptidyl α-ketoamides. nih.gov DFT calculations have provided insights into the homogeneous pathways of similar reactions, such as the oxidative dehydrogenation of 3-hydroxybutanone to butane-2,3-dione, where O₂ acts as a hydrogen acceptor. rsc.orgresearchgate.net
A comparison of these hypothetical pathways is presented in Table 1.
Table 1: Comparison of Proposed Synthetic Pathways for this compound
| Pathway | Key Reaction | Precursors | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| Acylation | Nucleophilic Acyl Substitution | 2-Methylpiperidine, Activated Butane-2,3-dione derivative | Direct, high-yielding | Stability and availability of the acylating agent |
| Oxidation | Oxidation of secondary alcohol | 1-(6-Methylpiperidin-2-yl)-3-hydroxybutan-2-one | Milder final step, avoids handling reactive diketones | Requires an additional synthetic step for the precursor |
Detailed Mechanistic Analysis of Butane-2,3-dione Transformations within the Chemical Compound
The butane-2,3-dione moiety is characterized by two adjacent, electrophilic carbonyl carbons, making it susceptible to a range of transformations, including condensation and redox reactions.
Condensation Reactions:
The α-diketone structure is a classic substrate for condensation reactions, particularly with nucleophiles such as amines. A prominent example is the reaction with ortho-diamines to form quinoxalines.
Mechanism: In a reaction with a compound like 1,2-phenylenediamine, the mechanism involves a two-step condensation process. First, one amino group of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the dione (B5365651) moiety, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (a Schiff base). An intramolecular cyclization follows, where the second amino group attacks the remaining carbonyl carbon. A final dehydration step yields the stable, aromatic quinoxaline (B1680401) ring system. Studies on the cyclocondensation of 2,3-butanedione with amino acids have shown that the reaction conditions (e.g., pH) can significantly influence the formation of such heterocyclic products. nih.gov
Redox Reactions:
The carbonyl groups of the butane-2,3-dione unit can be readily reduced or, under specific conditions, the adjacent C-C bond can be cleaved through oxidation.
Reduction Mechanism: The reduction of the diketone to a diol can be achieved using various reducing agents.
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketones to secondary alcohols. acsgcipr.org The mechanism involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup. The reduction of the two ketones would result in a mixture of diastereomeric diols.
Catalytic Hydrogenation: Using molecular hydrogen (H₂) and a metal catalyst (e.g., Palladium, Platinum, or Nickel), the carbonyl groups can be hydrogenated. acsgcipr.org The reaction occurs on the surface of the heterogeneous catalyst, where both H₂ and the diketone are adsorbed, facilitating the addition of hydrogen atoms across the C=O bonds. This method can also produce the corresponding diol. The reverse reaction, the dehydrogenation of 2,3-butanediol (B46004) to produce acetoin (B143602) and subsequently 2,3-butanedione, is also well-studied, particularly using copper catalysts. acs.org
Oxidative Cleavage: Strong oxidizing agents, such as periodic acid or lead tetraacetate, can cleave the carbon-carbon bond between the two carbonyl groups. This reaction proceeds through a cyclic intermediate (a periodic ester for HIO₄), which then fragments to yield two carboxylic acid derivatives. In this case, it would lead to the formation of an N-acetyl-6-methylpiperidine derivative and acetic acid.
Investigations of Reactivity and Stability of the Piperidine (B6355638) Nitrogen and Stereogenic Carbon Centers
The structure of this compound contains an α-keto amide linkage and two stereogenic centers within the piperidine ring, at the C2 and C6 positions.
Reactivity and Stability of the Piperidine Nitrogen:
The nitrogen atom in this molecule is part of an amide. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group (C=O at position 2 of the butane (B89635) chain).
Reduced Basicity and Nucleophilicity: This resonance delocalization significantly reduces the basicity and nucleophilicity of the nitrogen atom compared to a simple secondary amine like 2-methylpiperidine. The C-N bond has partial double-bond character, which also restricts its rotation. acs.orgnih.gov
Reactivity and Stability of Stereogenic Carbon Centers:
The piperidine ring possesses two stereocenters at C2 (point of attachment to the side chain) and C6 (location of the methyl group). This gives rise to two possible diastereomers: cis and trans.
Diastereomeric Stability: The relative stability of the cis and trans isomers depends on the steric interactions of the substituents. In 2,6-disubstituted piperidines, the chair conformation with both substituents in equatorial positions is generally the most stable, corresponding to the trans isomer. nih.gov However, a cis isomer with one axial and one equatorial substituent is also possible. The specific energetic preference would depend on the A-values of the methyl and the butane-2,3-dione groups. SAR investigations of other 2,6-disubstituted piperidines have sometimes revealed a requirement for a cis-stereochemistry, which results in a chair-like diaxial conformation. nih.gov
Epimerization: The potential for epimerization (inversion of a stereocenter) at the C2 position under certain conditions exists. If the α-proton (the hydrogen at C2) is acidic enough to be removed by a base, it could lead to the formation of an enolate or related intermediate, which upon reprotonation could yield a mixture of diastereomers. However, given the amide nature, this proton is generally not considered highly acidic.
Role of Catalysis (Homogeneous and Heterogeneous) in Reactions Facilitating or Undergoing the Chemical Compound
Catalysis plays a pivotal role in both the synthesis of the target molecule and its subsequent transformations.
Catalysis in Formation:
Homogeneous Catalysis: The acylation pathway (Section 3.1) can be facilitated by homogeneous base catalysts like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. In the oxidation pathway, the use of nitroxyl (B88944) radical catalysts such as 2-azaadamantane (B3153908) N-oxyl (AZADO) represents a chemoselective homogeneous catalytic method for converting α-hydroxy acids to α-keto acids. organic-chemistry.org
Heterogeneous Catalysis: While less common for the direct formation, heterogeneous catalysts could be employed in precursor synthesis. For instance, the reduction of a pyridine precursor to a piperidine ring is often achieved through heterogeneous hydrogenation using catalysts like Rh/C or Pd/C. organic-chemistry.org
Catalysis in Transformations:
The reactions of the butane-2,3-dione moiety are frequently catalyzed.
Homogeneous Catalysis:
Condensation: Acid catalysis (e.g., with formic or acetic acid) is commonly used to promote condensation reactions by protonating a carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack. nih.govresearchgate.net
Reduction: Homogeneous catalysts, such as ruthenium complexes with chiral ligands, are widely used for the asymmetric transfer hydrogenation of ketones, which could be applied to selectively reduce one or both carbonyls in the dione moiety. researchgate.netacs.org
Heterogeneous Catalysis:
Reduction: Heterogeneous catalysts are standard for the hydrogenation of ketones. acsgcipr.org Metals like copper supported on alumina (B75360) (Cu-Al₂O₃) or zirconia (Cu-ZrO₂) have been specifically studied for the gas-phase dehydrogenation of 2,3-butanediol, demonstrating their role in the redox equilibrium of this system. acs.org Such catalysts would be effective for the reduction of the dione back to the diol.
Condensation: Solid acid catalysts (e.g., zeolites, acidic resins) could serve as reusable heterogeneous catalysts for condensation reactions, offering advantages in product purification and catalyst recovery.
Table 2: Examples of Catalysis in Reactions Relevant to this compound
| Reaction Type | Catalyst Type | Catalyst Example | Role of Catalyst | Reference |
|---|---|---|---|---|
| Piperidine Synthesis | Heterogeneous | Rh/C | Hydrogenation of pyridine precursor | organic-chemistry.org |
| α-Keto Amide Synthesis | Homogeneous | AZADO (nitroxyl radical) | Oxidation of α-hydroxy amide precursor | organic-chemistry.org |
| Dione Condensation | Homogeneous | Formic Acid | Protonates carbonyl, activating it for nucleophilic attack | researchgate.net |
| Dione Reduction | Homogeneous | Ruthenium-diamine complex | Asymmetric transfer hydrogenation | researchgate.net |
| Dione Reduction | Heterogeneous | Cu-Al₂O₃ | Catalyzes hydrogenation/dehydrogenation | acs.org |
Advanced Spectroscopic and Structural Elucidation of 1 6 Methylpiperidin 2 Yl Butane 2,3 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Elucidation
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. For 1-(6-Methylpiperidin-2-yl)butane-2,3-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for elucidating the relative stereochemistry of the chiral centers.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
2D NMR experiments are critical for tracing the covalent framework and determining through-space interactions.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would establish the connectivity within the piperidine (B6355638) ring (e.g., H-2 to H-3, H-6 to H-5) and along the butane-dione side chain.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is the primary method for assigning the ¹³C signals based on the already-assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for connecting different structural fragments. For instance, an HMBC correlation between the protons on C-2 of the piperidine ring and the carbonyl carbon (C-2') of the side chain would confirm the attachment point of the substituent.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, typically within 5 Å. This is crucial for stereochemical assignments. A strong NOE between the proton at C-2 and the proton at C-6 would suggest a cis relationship between the substituents on the piperidine ring.
The following table outlines the expected NMR data based on the analysis of similar piperidine structures. researchgate.netresearchgate.net
Interactive Table: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| Piperidine Ring | ||||
| C-2 | 55-60 | 3.0-3.5 (m) | C-4, C-6, C-1' | H-6, H-3, H-1' |
| C-3 | 28-32 | 1.5-1.9 (m) | C-2, C-5 | H-2, H-4 |
| C-4 | 24-28 | 1.3-1.7 (m) | C-2, C-6 | H-3, H-5 |
| C-5 | 28-32 | 1.5-1.9 (m) | C-3, C-6 | H-4, H-6 |
| C-6 | 50-55 | 2.8-3.3 (m) | C-2, C-4, C-7 | H-2, H-5, H-7 |
| C-7 (Methyl) | 18-23 | 1.1-1.3 (d) | C-5, C-6 | H-6, H-5 |
| Butane-2,3-dione Side Chain | ||||
| C-1' | 45-50 | 2.9-3.4 (m) | C-2, C-2', C-3' | H-2, H-4' |
| C-2' (C=O) | 198-205 | - | - | - |
| C-3' (C=O) | 198-205 | - | - | - |
| C-4' (Methyl) | 25-30 | 2.2-2.5 (s) | C-2', C-3' | H-1' |
Advanced NMR Studies on Conformational Dynamics and Preferred Solution Conformations
The piperidine ring can exist in different conformations, most commonly a chair form. niscpr.res.intandfonline.comresearchgate.net The presence of substituents can lead to conformational flexibility or lock the ring into a preferred state. Advanced NMR studies, such as variable-temperature NMR, can provide insight into these dynamics. By analyzing changes in chemical shifts and coupling constants at different temperatures, it is possible to determine the energetic barriers between different conformations. For piperidine derivatives, the chair conformation with bulky substituents in equatorial positions is generally favored to minimize steric strain. niscpr.res.inresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Characterization
FT-IR (Fourier-Transform Infrared) Spectroscopy: This technique is particularly sensitive to polar bonds and is excellent for identifying heteroatomic functional groups. surfacesciencewestern.com For this compound, the most prominent peaks would be the C=O stretching vibrations from the diketone moiety. The presence of two adjacent carbonyl groups typically results in characteristic symmetric and asymmetric stretching bands.
Raman Spectroscopy: Raman is more sensitive to non-polar, homonuclear bonds and provides complementary information. surfacesciencewestern.com It would be useful for characterizing the C-C backbone of the piperidine ring and the methyl groups.
The analysis of vibrational spectra for similar β-diketones shows characteristic C=O stretching frequencies in the region of 1680-1790 cm⁻¹. mdpi.com
Interactive Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amine | 3300-3500 | 3300-3500 | Medium (IR), Weak (Raman) |
| C-H Stretch | Alkane (CH, CH₂, CH₃) | 2850-3000 | 2850-3000 | Strong |
| C=O Stretch | Diketone | 1700-1740 | 1700-1740 | Very Strong (IR), Medium (Raman) |
| C-N Stretch | Amine | 1020-1250 | 1020-1250 | Medium |
| C-C Stretch | Alkane Backbone | 800-1200 | 800-1200 | Weak (IR), Strong (Raman) |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
Since this compound is a chiral molecule, chiroptical techniques are essential for determining its absolute configuration.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.comlibretexts.org The diketone group in the side chain acts as a chromophore. The sign and magnitude of the Cotton effect observed in the CD spectrum, which corresponds to the n→π* electronic transition of the carbonyl groups, can be correlated with the absolute stereochemistry of the chiral centers, often through the application of empirical rules like the Octant Rule for ketones. slideshare.net
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. creative-biostructure.com It provides information similar to CD but is presented as a dispersive curve rather than an absorption peak. creative-biostructure.com The shape of the ORD curve (the Cotton effect) in the vicinity of the carbonyl absorption band is also directly related to the stereochemistry of the molecule.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. This technique would yield precise bond lengths, bond angles, and torsion angles, confirming the molecule's solid-state conformation and absolute stereochemistry.
For related piperidine compounds, crystal structures frequently reveal a chair conformation for the six-membered ring. tandfonline.comresearchgate.net Analysis of the crystal structure of the closely related 1-(piperidin-1-yl)butane-1,3-dione (B1295584) also confirms a chair conformation. nih.govnih.gov Furthermore, crystallographic analysis illuminates intermolecular interactions, such as hydrogen bonding involving the piperidine N-H group and the carbonyl oxygens, which dictate how the molecules pack in the crystal lattice. nih.govebi.ac.uk
Interactive Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Information | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | Chiral (e.g., P2₁) | Confirms the molecule crystallizes as a single enantiomer. |
| Piperidine Conformation | Chair | Confirms the lowest energy conformation in the solid state. |
| Substituent Orientation | Equatorial/Axial | Determines the precise 3D arrangement of the methyl and diketone groups. |
| Hydrogen Bonding | N-H···O=C | Identifies key intermolecular forces governing the crystal packing. |
| Bond Lengths/Angles | e.g., C=O (~1.22 Å), C-N (~1.47 Å) | Provides precise geometric data for comparison with theoretical models. |
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Tandem mass spectrometry (MS/MS) experiments, where ions are isolated and fragmented, are used to deduce structural information.
For piperidine alkaloids, common fragmentation pathways involve the neutral loss of side chains or small molecules like water. nih.govscielo.br The fragmentation of this compound would likely be initiated by cleavage alpha to the piperidine nitrogen, leading to the loss of the butane-dione side chain or fragmentation of the ring itself.
Interactive Table: Plausible Mass Spectrometry Fragmentation for this compound
| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 198.1438 | [M+H]⁺ | Protonated parent molecule (C₁₀H₁₈NO₂) |
| 114.1277 | [C₆H₁₂N]⁺ | Cleavage of the C-C bond between the piperidine ring and the side chain. |
| 98.1019 | [C₆H₁₂N]⁺ | Loss of the methyl group from the piperidine ring fragment. |
| 84.0808 | [C₅H₁₀N]⁺ | Alpha-cleavage of the piperidine ring. |
Computational Chemistry and Theoretical Studies of 1 6 Methylpiperidin 2 Yl Butane 2,3 Dione
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
There are no available studies utilizing Density Functional Theory (DFT) or ab initio methods to determine the electronic structure, molecular orbital energies (such as HOMO and LUMO), or the electron density distribution of 1-(6-Methylpiperidin-2-yl)butane-2,3-dione.
Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)
No computational predictions for the Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies for this compound have been reported. Such predictions are crucial for complementing experimental spectroscopic data and aiding in structural elucidation.
Molecular Dynamics Simulations for Conformational Landscape and Solution-Phase Behavior
The conformational landscape of the piperidine (B6355638) ring and the rotational flexibility of the butane-2,3-dione side chain have not been explored through molecular dynamics (MD) simulations. Consequently, its behavior in different solvent environments remains theoretically uncharacterized.
Theoretical Insights into Reactivity Profiles and Reaction Energetics of the Chemical Compound
Without quantum chemical calculations, there are no theoretical insights into the reactivity of this compound. Important parameters such as electrostatic potential maps, frontier molecular orbital analysis, and the energetics of potential reaction pathways have not been investigated.
In Silico Modeling of Potential Non-Biological Interactions (e.g., with materials, catalysts)
There is no published research on the in silico modeling of interactions between this compound and various materials or catalysts. Such studies would be essential for exploring its potential applications in materials science or catalysis.
Detailed Reactivity and Transformation Chemistry of this compound Remains Undocumented in Publicly Available Scientific Literature
Following an extensive and thorough search of scientific databases and chemical literature, it has been determined that there is no available published research detailing the specific reactivity, derivatization, and transformation chemistry of the compound this compound. Searches conducted using the compound's name and its associated CAS number (1597543-61-7) did not yield any specific studies that would allow for a scientifically accurate and detailed discussion as outlined in the requested article structure.
The compound consists of two main structural motifs: a 6-methylpiperidine ring and a butane-2,3-dione (an α-diketone) side chain. While the general reactivity of both piperidine derivatives and α-diketones is well-established in organic chemistry, applying this general knowledge to this specific molecule without experimental data would be speculative and would not meet the required standards of scientific accuracy for a dedicated article.
Specifically, no information could be found for the following outlined topics:
Reactivity, Derivatization, and Transformation Chemistry of 1 6 Methylpiperidin 2 Yl Butane 2,3 Dione
Investigation of Molecular Interactions and Recognition Processes Non Clinical Contexts
Binding Studies with Non-Biological Macromolecules or Synthetic Receptors
There is no publicly available research detailing the binding of 1-(6-Methylpiperidin-2-yl)butane-2,3-dione with synthetic macromolecules such as cyclodextrins, calixarenes, or other synthetic receptors. Consequently, data on binding affinities (K G), association or dissociation constants (k G /k d ), and thermodynamic parameters (ΔH, ΔS) for this specific compound are absent from the scientific record.
Supramolecular Chemistry Involving the Chemical Compound
Investigations into the supramolecular chemistry of this compound are not found in the reviewed literature. There are no documented studies on its capacity for self-assembly into larger, ordered structures or its participation in host-guest interactions with other molecules to form supramolecular complexes. The potential for this compound to form gels, liquid crystals, or other complex assemblies has not been explored.
Characterization of Interactions with Inorganic Surfaces or Catalytic Sites
Scientific data characterizing the interactions of this compound with inorganic surfaces, such as metals (e.g., gold, silver, platinum), metal oxides (e.g., TiO₂, SiO₂), or nanoparticles, is not available. Research on its adsorption, desorption, and binding energies on these surfaces, or its potential role as a ligand or modulator in heterogeneous catalysis, has not been published.
Elucidation of Recognition Motifs and Binding Modes in Model Systems
There is a lack of research focused on elucidating the recognition motifs and binding modes of this compound in model systems, which are often employed for the development of chemical sensors or other molecular recognition platforms. Studies that would typically use techniques like NMR titration, isothermal titration calorimetry (ITC), or computational modeling to understand these interactions for this specific compound have not been reported.
Potential Applications in Chemical Sciences and Materials Technology
Role as a Versatile Building Block in Complex Organic Synthesis and Heterocyclic Chemistry
The inherent functionalities of 1-(6-methylpiperidin-2-yl)butane-2,3-dione make it a promising precursor in the synthesis of complex organic molecules and various heterocyclic systems. The piperidine (B6355638) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. mdpi.com The presence of the butane-2,3-dione side chain, a 1,2-diketone, offers multiple reactive sites for a variety of chemical transformations.
The vicinal dicarbonyl groups can react with a wide array of dinucleophiles to construct diverse heterocyclic rings. For instance, condensation reactions with 1,2-diamines can yield quinoxaline (B1680401) or other pyrazine (B50134) derivatives, a common strategy in the synthesis of pharmacologically active compounds. acs.org Similarly, reactions with hydrazines could lead to the formation of pyridazine (B1198779) derivatives. The versatility of 1,2-diketones in forming heterocyclic compounds is a well-established principle in organic synthesis. acs.orgresearchgate.net
Furthermore, the methyl-substituted chiral center on the piperidine ring introduces an element of stereocontrol, which is highly valuable in asymmetric synthesis. The synthesis of enantiomerically pure piperidine derivatives is a significant area of research in medicinal chemistry. mdpi.comnih.gov The diastereoselective functionalization of the piperidine ring, guided by the existing stereocenter, could lead to the synthesis of complex, stereochemically defined molecules.
Table 1: Potential Heterocyclic Systems from this compound
| Reactant | Resulting Heterocycle | Potential Significance |
|---|---|---|
| 1,2-Diamines | Quinoxalines/Pyrazines | Biologically active scaffolds |
| Hydrazines | Pyridazines | Pharmaceutical intermediates |
| Amidines | Imidazoles | Core structures in medicinal chemistry |
Application as a Ligand in Coordination Chemistry or Organometallic Catalysis
The nitrogen atom of the piperidine ring and the two oxygen atoms of the diketone moiety in this compound can act as coordination sites for metal ions. This makes the compound a potential multidentate ligand for the formation of coordination complexes. rsc.org Piperidine and its derivatives are known to form stable complexes with a variety of transition metals, and these complexes have found applications in catalysis. rsc.orgrsc.org
The coordination of a metal to the diketone oxygens can form a stable five-membered chelate ring. The specific geometry and electronic properties of the resulting metal complex would be influenced by the nature of the metal ion and the stereochemistry of the piperidine ligand. Such complexes could be explored as catalysts in a range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chirality of the 6-methylpiperidine unit could also be exploited for enantioselective catalysis. whiterose.ac.uk
The field of organometallic catalysis frequently employs ligands that can fine-tune the steric and electronic environment of a metal center to achieve high activity and selectivity. rsc.org The combination of a chiral amine and a diketone functionality in a single molecule offers a unique ligand scaffold that could be tailored for specific catalytic applications.
Integration into Polymeric Materials or Supramolecular Architectures with Tunable Properties
The structural features of this compound also suggest its potential for incorporation into polymeric materials and supramolecular assemblies. The piperidine moiety is a known component in the synthesis of functional polymers. google.com For example, polymers with piperidine side chains have been investigated for various applications, including as stabilizers for synthetic polymers and as kinetic hydrate (B1144303) inhibitors. google.comacs.org
The diketone functionality can participate in various polymerization reactions or act as a site for post-polymerization modification. Furthermore, diketones are known to engage in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are crucial for the formation of supramolecular structures. mdpi.comnih.gov The self-assembly of molecules containing diketone units can lead to the formation of ordered architectures like liquid crystals and gels. mdpi.com
By functionalizing the piperidine ring or the diketone moiety with polymerizable groups, this compound could be integrated as a monomer into polymer chains. The resulting polymers would possess unique properties endowed by the chiral piperidine and reactive diketone units, potentially leading to materials with tunable thermal, optical, or mechanical properties.
Development of Novel Analytical Probes or Reagents for Chemical Detection or Separation
Compounds containing diketone functionalities have been successfully employed in the design of fluorescent probes for the detection of various analytes. rsc.orgrsc.orgresearchgate.net The dicarbonyl system can act as a recognition site for specific ions or molecules, and its interaction with the analyte can lead to a change in the fluorescence properties of the molecule. The development of β-diketonate-based fluorescent probes is an active area of research. rsc.orgresearchgate.net
Moreover, the chiral nature of the molecule could be exploited for the development of chiral separating agents in chromatography. By immobilizing this compound onto a solid support, it could serve as a chiral stationary phase for the separation of enantiomers.
Table 2: Potential Analytical Applications
| Application Area | Principle | Potential Target |
|---|---|---|
| Fluorescent Probes | Analyte binding induces fluorescence change | Metal ions, small organic molecules |
| Chemical Sensors | Interaction with analyte alters a measurable property | Environmental pollutants, biological markers |
Potential in Advanced Catalysis or Reaction Engineering for Chemical Transformations
Beyond its role as a ligand in traditional organometallic catalysis, the structural motifs within this compound suggest its potential in more advanced catalytic systems. For instance, the combination of a secondary amine and a carbonyl group is reminiscent of scaffolds used in organocatalysis.
Furthermore, the diketone moiety can be a substrate in reactions catalyzed by N-heterocyclic carbenes (NHCs). nih.govnih.gov NHC catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations involving aldehydes and ketones. nih.gov The intramolecular reactions of substrates containing both a diketone and a group that can be transformed into a reactive intermediate could be a strategy for the synthesis of complex cyclic structures.
In the context of reaction engineering, immobilizing this compound or its derivatives onto a solid support could lead to the development of heterogeneous catalysts. These supported catalysts would offer advantages such as ease of separation from the reaction mixture and potential for recycling, which are important considerations for sustainable chemical processes.
Future Research Directions and Unanswered Questions for 1 6 Methylpiperidin 2 Yl Butane 2,3 Dione
Unexplored Synthetic Avenues and Methodological Challenges for High-Purity Synthesis
The synthesis of 1-(6-methylpiperidin-2-yl)butane-2,3-dione in high purity, particularly with stereochemical control, presents several challenges and opportunities for methodological innovation.
Unexplored Synthetic Routes: Future research could focus on developing novel and efficient synthetic pathways. Given the structure, a convergent synthesis approach would be logical. One potential route could involve the acylation of 2-lithio-1-alkyl-6-methylpiperidine with a suitable butane-2,3-dione precursor. Alternatively, the reaction of 6-methyl-2-piperidinecarboxaldehyde with a vinyl Grignard reagent, followed by oxidation, could be explored. The development of stereoselective methods will be crucial. For instance, employing chiral auxiliaries or asymmetric catalysis in the formation of the piperidine (B6355638) ring could yield specific stereoisomers. rsc.org Hydrogenation of substituted pyridines is a common method for piperidine synthesis, and recent advancements have focused on achieving high diastereoselectivity through the use of specific catalysts like ruthenium and nickel. nih.gov Another promising avenue is the use of biocatalysis, which can offer high enantio- and regioselectivity under mild conditions for the synthesis of chiral piperidines. nih.gov
Methodological Challenges: A significant challenge lies in controlling the stereochemistry at the C2 and C6 positions of the piperidine ring, which can exist as cis or trans isomers. rsc.org Achieving high diastereoselectivity is a common hurdle in the synthesis of 2,6-disubstituted piperidines. nih.govrsc.org Furthermore, the α-diketone moiety is susceptible to various reactions, such as self-condensation, enolization, and rearrangement, which can lead to impurities. The purification of α-diketones can also be challenging due to their reactivity. researchgate.net Future research should focus on optimizing reaction conditions, such as temperature, solvent, and catalysts, to minimize side reactions and maximize the yield of the desired product. The development of robust purification protocols, potentially involving advanced chromatographic techniques, will be essential for obtaining high-purity this compound.
Table 1: Potential Synthetic Strategies and Associated Challenges
| Synthetic Approach | Potential Advantages | Key Challenges |
|---|---|---|
| Asymmetric Hydrogenation of Pyridines | High potential for stereocontrol. nih.gov | Catalyst selection for specific diastereoselectivity. |
| Biocatalytic Synthesis | High enantio- and regioselectivity. nih.gov | Enzyme screening and optimization. |
| Organometallic Addition to Nitrones | Access to diverse substitutions. rsc.org | Control of diastereoselectivity. |
Deeper Understanding of Electronic Structure and Quantum Mechanical Reactivity
The interplay between the electron-donating piperidine ring and the electron-withdrawing butane-2,3-dione side chain is expected to result in interesting electronic properties and reactivity. Quantum mechanical calculations can provide valuable insights that are currently lacking.
Electronic Structure Analysis: Computational studies, such as Density Functional Theory (DFT), can be employed to model the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential. This will help in understanding the charge distribution and identifying the most reactive sites. For instance, the nitrogen atom in the piperidine ring is a potential nucleophilic center, while the carbonyl carbons of the diketone are electrophilic. The methyl group at the C6 position will also influence the steric and electronic environment.
Quantum Mechanical Reactivity: Understanding the quantum mechanical reactivity can predict the compound's behavior in various chemical reactions. For example, the energy barrier for the rotation around the C-N bond connecting the piperidine and the diketone moiety can be calculated to understand its conformational flexibility. The reaction mechanisms of this compound with various reagents can be modeled to predict product distributions and reaction kinetics. This knowledge would be invaluable for designing new reactions and for understanding its potential degradation pathways.
Identification of Novel Non-Biological Applications and Technological Potentials
While piperidine derivatives are extensively studied for their biological activity, the unique combination of functional groups in this compound opens up possibilities for non-biological applications.
Materials Science: The α-diketone moiety is a known photoinitiator for radical polymerization. researchgate.net Therefore, this compound could be investigated as a novel photoinitiator, with the piperidine group potentially influencing its solubility and compatibility with different monomers. The presence of the nitrogen atom also suggests its potential use as a ligand for metal complexes, which could have applications in catalysis or as functional materials with interesting optical or magnetic properties.
Chemical Sensing: The reactive diketone group could be exploited for the development of chemical sensors. It can undergo specific reactions with certain analytes, leading to a detectable change in color or fluorescence. The piperidine ring could be modified to tune the selectivity and sensitivity of the sensor.
Design and Synthesis of Advanced Functional Materials Based on the Chemical Compound
Building on its potential applications, this compound can serve as a versatile building block for the synthesis of advanced functional materials.
Polymer Chemistry: The compound could be incorporated into polymer chains either as a pendant group or as part of the main chain. If used as a monomer, the diketone functionality could be used for cross-linking, leading to the formation of thermosetting polymers with potentially unique thermal and mechanical properties. The piperidine moiety could impart desirable properties such as improved adhesion or thermal stability to the polymer.
Supramolecular Chemistry: The ability of the piperidine nitrogen to form hydrogen bonds and coordinate with metal ions, combined with the reactive nature of the diketone, makes this molecule an interesting candidate for supramolecular chemistry. It could be used to construct self-assembling systems, such as gels or liquid crystals, with potential applications in drug delivery or as stimuli-responsive materials.
Long-Term Stability, Storage, and Degradation Studies of the Chemical Compound in Diverse Environments
A thorough understanding of the stability of this compound is crucial for its potential applications and for ensuring its quality over time.
Degradation Pathways: The α-diketone moiety is susceptible to degradation through various pathways, including photodecomposition, thermal degradation, and reaction with nucleophiles. The piperidine ring can undergo oxidation. Future research should systematically investigate the degradation of this compound under different environmental conditions, such as exposure to light, heat, humidity, and different pH values.
Stability and Storage: Studies should be conducted to determine the optimal storage conditions to ensure its long-term stability. This would involve identifying suitable solvents, temperatures, and the need for protection from light and air. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for monitoring the degradation process and identifying the degradation products. The findings from these studies will be critical for establishing its shelf-life and handling procedures.
Table 2: Proposed Research for Stability and Degradation Studies
| Study Type | Parameters to Investigate | Analytical Techniques |
|---|---|---|
| Photostability | Wavelength of light, intensity, duration of exposure | HPLC, UV-Vis Spectroscopy, MS |
| Thermal Stability | Temperature range, duration of heating | DSC, TGA, HPLC-MS |
| Hydrolytic Stability | pH range (acidic, neutral, basic), temperature | HPLC, LC-MS |
Q & A
Q. How do solvent polarity and hydrogen bonding influence the tautomeric equilibrium of this compound?
- Methodological Answer : DFT studies (B3LYP/6-31G(d,p)) show polar solvents (e.g., DMSO) stabilize enaminone forms via solute-solvent H-bonding, while non-polar solvents (e.g., chloroform) favor diketones. Solvent effects are quantified using HOMA (Harmonic Oscillator Model of Aromaticity) indices and dipole moment calculations (Table 3, ). Experimental validation via H NMR in deuterated solvents confirms computational predictions .
Q. What computational strategies resolve contradictions between experimental spectral data and theoretical predictions for this compound?
- Methodological Answer :
- Multi-reference methods : Address electron correlation errors in DFT for excited states.
- Implicit/explicit solvent models : Improve agreement between calculated (gas-phase) and observed (solution) tautomer ratios.
- Dynamic NMR : Captures fast equilibria missed by static calculations. Cross-validate with X-ray structures refined via SHELXL .
Q. How can crystallographic data refine the electronic structure of this compound?
- Methodological Answer : High-resolution X-ray data (Cu-Kα radiation, λ = 1.5418 Å) processed via SHELX suite resolves:
- Bond critical points : AIM (Atoms in Molecules) analysis identifies charge density distribution.
- Hirshfeld surfaces : Maps intermolecular interactions (e.g., C–H···O) influencing crystal packing. Refinement parameters (R < 0.05) ensure accuracy .
Q. What intermolecular interactions dominate the stability of this compound in solid-state vs. solution?
- Methodological Answer :
Q. How can researchers design derivatives of this compound to modulate bioactivity or material properties?
- Methodological Answer :
- Substituent effects : Introduce electron-withdrawing groups (e.g., –F, –NO) at the piperidinyl position to enhance electrophilicity.
- Coordination chemistry : Utilize the diketone as a bidentate ligand for transition metals (e.g., Cu, Fe).
- Pharmacophore modeling : QSAR studies optimize steric/electronic parameters for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
